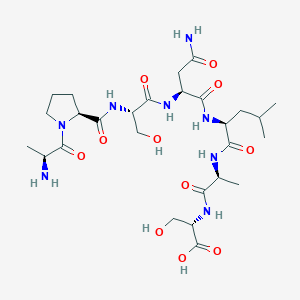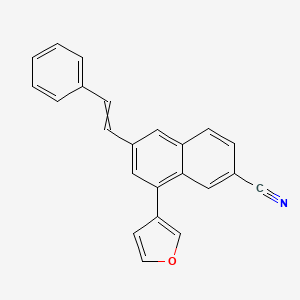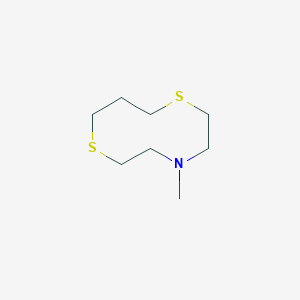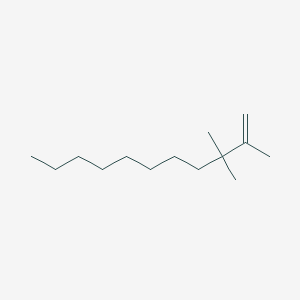![molecular formula C46H33N B14226506 N,N-Bis(2'-methyl[1,1'-biphenyl]-4-yl)perylen-3-amine CAS No. 558453-80-8](/img/structure/B14226506.png)
N,N-Bis(2'-methyl[1,1'-biphenyl]-4-yl)perylen-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(2’-methyl[1,1’-biphenyl]-4-yl)perylen-3-amine is a complex organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups. This particular compound is characterized by its unique structure, which includes perylene and biphenyl groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2’-methyl[1,1’-biphenyl]-4-yl)perylen-3-amine typically involves multiple steps, including the formation of biphenyl and perylene intermediates. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. Common methods include:
Amination Reactions: Utilizing amine precursors and biphenyl intermediates under controlled temperatures and pressures.
Coupling Reactions: Employing palladium-catalyzed coupling reactions to link the biphenyl and perylene groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2’-methyl[1,1’-biphenyl]-4-yl)perylen-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perylene oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N,N-Bis(2’-methyl[1,1’-biphenyl]-4-yl)perylen-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which N,N-Bis(2’-methyl[1,1’-biphenyl]-4-yl)perylen-3-amine exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. The exact pathways depend on the context of its application, whether in biological systems or material science.
Comparison with Similar Compounds
Similar Compounds
N,N’-Diphenyl-N,N’-bis(3,3’-methylphenyl)-[1,1’-biphenyl]-4,4’-diamine: Another biphenyl-based amine with similar structural features.
Tetraphenylbenzidine: A compound with comparable electronic properties.
Uniqueness
N,N-Bis(2’-methyl[1,1’-biphenyl]-4-yl)perylen-3-amine stands out due to its unique combination of biphenyl and perylene groups, which confer distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for electronic and optoelectronic applications.
Properties
CAS No. |
558453-80-8 |
|---|---|
Molecular Formula |
C46H33N |
Molecular Weight |
599.8 g/mol |
IUPAC Name |
N,N-bis[4-(2-methylphenyl)phenyl]perylen-3-amine |
InChI |
InChI=1S/C46H33N/c1-30-10-3-5-14-37(30)32-20-24-35(25-21-32)47(36-26-22-33(23-27-36)38-15-6-4-11-31(38)2)44-29-28-42-40-17-8-13-34-12-7-16-39(45(34)40)41-18-9-19-43(44)46(41)42/h3-29H,1-2H3 |
InChI Key |
NNRMBTDPRDAZAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4C)C5=CC=C6C7=CC=CC8=C7C(=CC=C8)C9=C6C5=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanyl-L-threonylglycine](/img/structure/B14226426.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-pyridinyl)-](/img/structure/B14226427.png)


silane](/img/structure/B14226441.png)

![Methyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14226444.png)
![1,4-Cyclohexadiene, 3-[1-(1-methylethoxy)ethenyl]-](/img/structure/B14226456.png)


![6-{5-[2-(4-Methoxyphenyl)ethenyl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14226476.png)
boranyl](/img/structure/B14226482.png)
![4-{[Ethyl(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide](/img/structure/B14226488.png)

